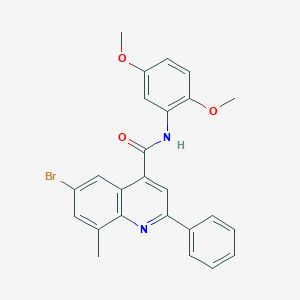![molecular formula C21H18O3 B339316 2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone](/img/structure/B339316.png)
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone is an organic compound characterized by the presence of biphenyl and methoxyphenyl groups connected through an ethanone linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone typically involves the reaction of biphenyl-4-ol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Biphenyl-4-ol} + \text{4-Methoxybenzoyl chloride} \xrightarrow{\text{Base, Reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The biphenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl or methoxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Biphenyl-4-yloxy)-1-phenylethanone
- 2-(Biphenyl-4-yloxy)-1-(4-hydroxyphenyl)ethanone
- 2-(Biphenyl-4-yloxy)-1-(4-chlorophenyl)ethanone
Uniqueness
2-([1,1'-biphenyl]-4-yloxy)-1-(4-methoxyphenyl)ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C21H18O3 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C21H18O3/c1-23-19-11-9-18(10-12-19)21(22)15-24-20-13-7-17(8-14-20)16-5-3-2-4-6-16/h2-14H,15H2,1H3 |
InChI-Schlüssel |
UNSJRJDEKQGDCD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(2-chlorophenoxy)phenyl]benzenesulfonamide](/img/structure/B339240.png)
![N-[4-(2-chlorophenoxy)phenyl]-3-methoxybenzamide](/img/structure/B339242.png)
![N-[4-(2-chlorophenoxy)phenyl]benzamide](/img/structure/B339244.png)

![4-chloro-N-[4-(2-methoxyphenoxy)phenyl]benzenesulfonamide](/img/structure/B339247.png)
![N-[4-(2-methoxyphenoxy)phenyl]-4-methylbenzenesulfonamide](/img/structure/B339248.png)
![N-[4-(2-methoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B339250.png)
![2-fluoro-N-[4-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B339252.png)
![N-[4-(2-methoxyphenoxy)phenyl]benzamide](/img/structure/B339255.png)
![5-[4-(2-Methoxyphenoxy)anilino]-5-oxopentanoic acid](/img/structure/B339256.png)
